molecular formula C9H16O3 B1239150 (2E)-9-hydroxynon-2-enoic acid CAS No. 86109-28-6

(2E)-9-hydroxynon-2-enoic acid

Cat. No. B1239150
CAS RN: 86109-28-6
M. Wt: 172.22 g/mol
InChI Key: CHVXQERRIUDGMW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-9-hydroxynon-2-enoic acid is a monounsaturated fatty acid that is (2E)-non-2-enoic acid in which one of the hydrogens at position 9 is replaced by a hydroxy group. It is an omega-hydroxy fatty acid, a medium-chain fatty acid, a straight-chain fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy monounsaturated fatty acid.

Scientific Research Applications

Antibacterial Activity

(2E)-9-hydroxynon-2-enoic acid and related compounds have been studied for their potential antibacterial activity. For instance, fatty acid hydrazides derived from similar acids have been synthesized and tested for their antibacterial properties, with some showing good activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).

Reactivity in Oil-in-Water Emulsions

The reactivity of various aldehydes including 4-hydroxynon-2-enal, a compound structurally similar to (2E)-9-hydroxynon-2-enoic acid, has been explored in oil-in-water emulsions. This research is significant in understanding the behavior of these compounds in different environments, such as in food systems (Vandemoortele et al., 2020).

Production from Renewable Fatty Acids

Research has been conducted on producing ω-hydroxyundec-9-enoic acid, a compound closely related to (2E)-9-hydroxynon-2-enoic acid, from renewable fatty acids using engineered Escherichia coli. This biocatalytic process is significant for sustainable production of valuable carboxylic acids (Jang et al., 2014).

Synthesis and Characterization

Studies have been conducted on synthesizing and characterizing various related compounds. For example, research on the synthesis, characterization, and anti-bacterial activity of 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles using similar fatty acids provides insights into the chemical properties and potential applications of these compounds (Banday, Mattoo, & Rauf, 2010).

Oxidation in Natural Environments

The oxidation of unsaturated components like 18-hydroxyoleic acid, which is structurally similar to (2E)-9-hydroxynon-2-enoic acid, has been studied in the context of senescence in higher plants. This research helps in understanding the natural biochemical processes involving these compounds (Rontani et al., 2005).

properties

CAS RN

86109-28-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(E)-9-hydroxynon-2-enoic acid

InChI

InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h5,7,10H,1-4,6,8H2,(H,11,12)/b7-5+

InChI Key

CHVXQERRIUDGMW-FNORWQNLSA-N

Isomeric SMILES

C(CCCO)CC/C=C/C(=O)O

SMILES

C(CCCO)CCC=CC(=O)O

Canonical SMILES

C(CCCO)CCC=CC(=O)O

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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